oxophosphanium CAS No. 183426-38-2](/img/structure/B14257939.png)
[(Diethylamino)methoxy](2-methoxy-2-oxoethyl)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diethylamino)methoxyoxophosphanium is a complex organic compound with a unique structure that includes both diethylamino and methoxy groups
Preparation Methods
The synthesis of (Diethylamino)methoxyoxophosphanium typically involves the reaction of diethylamine with methoxyethyl compounds under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
(Diethylamino)methoxyoxophosphanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: It can undergo substitution reactions where the diethylamino or methoxy groups are replaced by other functional groups. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Diethylamino)methoxyoxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Diethylamino)methoxyoxophosphanium involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can interact with nucleophilic sites, while the methoxy groups may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
(Diethylamino)methoxyoxophosphanium can be compared with similar compounds such as:
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar structure but with dimethylamino instead of diethylamino groups.
Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate: This compound contains a thioether linkage instead of the oxophosphanium group.
2-(2-Methoxy-2-oxoethyl)phenyl 2-(3,4-Dimethoxyphenyl)acetate: This compound has a similar methoxy-oxoethyl group but is part of a larger aromatic structure.
The uniqueness of (Diethylamino)methoxyoxophosphanium lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
183426-38-2 |
|---|---|
Molecular Formula |
C8H17NO4P+ |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
diethylaminomethoxy-(2-methoxy-2-oxoethyl)-oxophosphanium |
InChI |
InChI=1S/C8H17NO4P/c1-4-9(5-2)7-13-14(11)6-8(10)12-3/h4-7H2,1-3H3/q+1 |
InChI Key |
YPNYCLNSKGYOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CO[P+](=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~3~,N~5~-Tris[(1S)-1-cyclohexylethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14257865.png)
![4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol](/img/structure/B14257869.png)
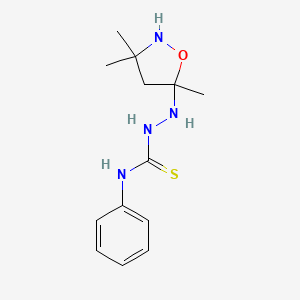
![2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14257879.png)
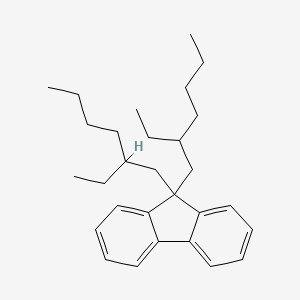
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)

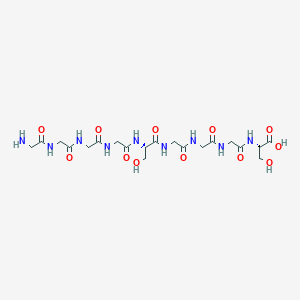
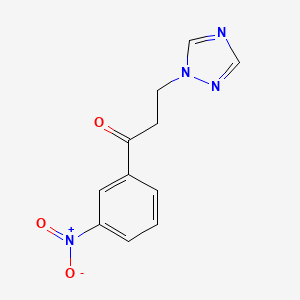
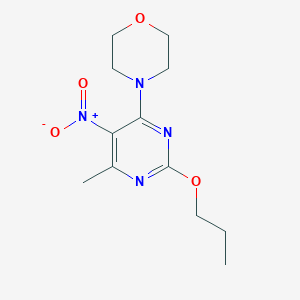
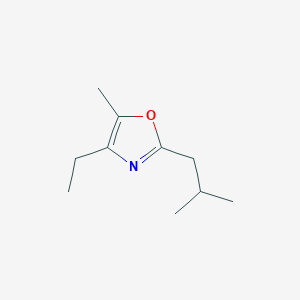

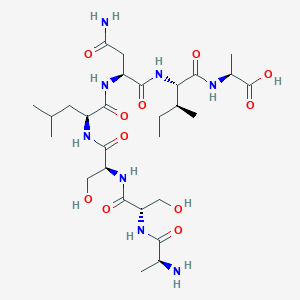
![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
